molecular formula C8H4ClNO B1600885 3-Chlorobenzoyl cyanide CAS No. 26152-02-3

3-Chlorobenzoyl cyanide

Cat. No. B1600885
Key on ui cas rn: 26152-02-3
M. Wt: 165.57 g/mol
InChI Key: LGRKVHGBNVCVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04143068

Procedure details

175 g (1 mol) of 3-chlorobenzoyl chloride, 48.5 g (0.97 mol) of sodium cyanide and 2.7 g of copper(I) cyanide were mixed in a three-necked flask and the mixture was warmed to 220° C. in the course of 90 minutes, whilst stirring. the reaction product was removed from the sodium chloride by applying a vacuum. Fractional distillation gave 155 g (94% of theory) of 3-chlorobenzoyl cyanide; boiling point: 112°-115° C. at 12 mm Hg.
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
48.5 g
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
2.7 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](Cl)=[O:6].[C-:11]#[N:12].[Na+]>[Cu]C#N>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([C:11]#[N:12])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
175 g
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CC1
Name
Quantity
48.5 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
copper(I) cyanide
Quantity
2.7 g
Type
catalyst
Smiles
[Cu]C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction product was removed from the sodium chloride
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 155 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.